N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a chromene moiety. This compound is of significant interest due to its diverse biological activities, including potential antiviral, antibacterial, and antitubercular properties .
Preparation Methods
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring . The final coupling reaction between the oxadiazole intermediate and an acyl chloride derivative in the presence of a base like sodium hydride in dry tetrahydrofuran (THF) yields the desired product .
Chemical Reactions Analysis
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the oxadiazole ring and the chromene moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of enzymes essential for the survival of Mycobacterium tuberculosis . The compound’s antiviral and antibacterial effects are likely due to its ability to interfere with the replication processes of viruses and bacteria .
Comparison with Similar Compounds
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound features a thiadiazole ring instead of an oxadiazole ring and exhibits different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the oxadiazole and chromene moieties, which contribute to its diverse biological activities .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the compound's biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H10ClN4O3, with a molecular weight of approximately 300.70 g/mol. The presence of a chlorophenyl group and an oxadiazole ring contributes to its biological activity.
Biological Activity Overview
Research has shown that derivatives of the oxadiazole family exhibit various biological activities. The following sections detail specific findings related to the compound's activity against cancer cell lines and other biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance:
- Cytotoxicity Against Cancer Cell Lines :
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
U-937 | 1.50 | Cell cycle arrest at G0-G1 phase |
- Apoptotic Induction :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth :
- Preliminary studies suggest that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, making it a candidate for further development as an antimicrobial agent .
Study 1: Synthesis and Biological Evaluation
In a recent study published in MDPI, researchers synthesized several oxadiazole derivatives and evaluated their biological activities. Among these derivatives, one containing the oxadiazole ring showed promising results against breast cancer cell lines with an IC50 value significantly lower than that of standard treatments like doxorubicin .
Study 2: Structure-Aactivity Relationship (SAR)
A detailed SAR analysis indicated that substituents on the oxadiazole ring influence the compound's potency. The presence of electronegative groups such as chlorine was found to enhance anticancer activity significantly . This finding supports the hypothesis that structural modifications can lead to more potent derivatives.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O4/c19-13-7-3-2-6-11(13)16-21-22-18(26-16)20-15(23)12-9-10-5-1-4-8-14(10)25-17(12)24/h1-9H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYJUFNSXGHGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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